molecular formula C29H27N3O2 B11580031 N,N-diethyl-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide

N,N-diethyl-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide

Cat. No.: B11580031
M. Wt: 449.5 g/mol
InChI Key: WISKVAFUXNGPMI-XIEYBQDHSA-N
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Description

N,N-DIETHYL-2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole core, followed by functionalization to introduce the desired substituents. Common reagents used in these reactions include phosphorus oxychloride, substituted anilines, and 2-chloroacetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-DIETHYL-2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    Indole-2-carboxylate derivatives: Known for their antiviral properties.

    4-aminoquinazoline derivatives: Exhibiting antitumor activity

Uniqueness

N,N-DIETHYL-2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is unique due to its specific structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C29H27N3O2

Molecular Weight

449.5 g/mol

IUPAC Name

N,N-diethyl-2-[3-[(E)-(2-oxo-1-phenylindol-3-ylidene)methyl]indol-1-yl]acetamide

InChI

InChI=1S/C29H27N3O2/c1-3-30(4-2)28(33)20-31-19-21(23-14-8-10-16-26(23)31)18-25-24-15-9-11-17-27(24)32(29(25)34)22-12-6-5-7-13-22/h5-19H,3-4,20H2,1-2H3/b25-18+

InChI Key

WISKVAFUXNGPMI-XIEYBQDHSA-N

Isomeric SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C4=CC=CC=C4N(C3=O)C5=CC=CC=C5

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4N(C3=O)C5=CC=CC=C5

Origin of Product

United States

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